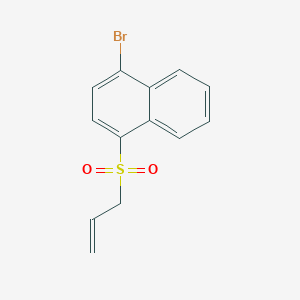

1-(Allylsulfonyl)-4-bromonaphthalene

Beschreibung

Eigenschaften

Molekularformel |

C13H11BrO2S |

|---|---|

Molekulargewicht |

311.2 g/mol |

IUPAC-Name |

1-bromo-4-prop-2-enylsulfonylnaphthalene |

InChI |

InChI=1S/C13H11BrO2S/c1-2-9-17(15,16)13-8-7-12(14)10-5-3-4-6-11(10)13/h2-8H,1,9H2 |

InChI-Schlüssel |

ZUDFARQFAPHFTN-UHFFFAOYSA-N |

SMILES |

C=CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |

Kanonische SMILES |

C=CCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

(a) 1-(3-Chloroallyl)-4-bromonaphthalene (7e)

- Structure : Chloroallyl (-CH₂-C(Cl)=CH₂) at position 1, bromine at position 4.

- Synthesis : Prepared via palladium-catalyzed allylative dearomatization, yielding a pale-yellow oil .

- Spectroscopy :

- Reactivity : The chloroallyl group participates in cycloaddition and substitution reactions, unlike the sulfonyl group, which may stabilize intermediates via resonance.

(b) 1-((1-Allylcyclopropyl)ethynyl)-4-bromonaphthalene (2h)

- Structure : Ethynyl-cyclopropyl-allyl group at position 1, bromine at position 4.

- Synthesis : 85% yield via alkyne coupling, forming a colorless oil .

- Spectroscopy :

- Reactivity : The ethynyl group enables click chemistry, while the cyclopropane ring introduces strain, enhancing electrophilicity compared to allylsulfonyl derivatives.

Bicyclic and Polycyclic Derivatives

1-(Bicyclo[4.2.0]octa-3,5-dien-1-yl)-4-bromonaphthalene (6h)

- Structure : Bicyclo[4.2.0]octadienyl group at position 1, bromine at position 4.

- Synthesis : 90% yield via palladium catalysis, forming a colorless oil .

- Spectroscopy :

- Reactivity : The bicyclic group facilitates dearomatization reactions, contrasting with the allylsulfonyl group’s role in stabilizing transition states.

Electron-Withdrawing Group Derivatives

1-Nitronaphthalene

- Structure: Nitro group (-NO₂) at position 1.

- Properties : Strong electron-withdrawing effect reduces aromatic ring electron density, increasing susceptibility to nucleophilic attack .

- Comparison : Unlike allylsulfonyl groups, nitro groups are less versatile in cross-coupling but more reactive in electrophilic substitution.

Phosphonium Salt Derivatives

Binaphthalene Triphenylphosphonium Salts (1a–1e)

- Structure : Triphenylphosphonium (TPP⁺) group at position 1, variable substituents at position 4.

- Applications : Used as photo-inducible DNA cross-linking agents due to TPP⁺’s DNA affinity .

- Comparison : The TPP⁺ group introduces cationic character, enhancing solubility in polar media, whereas allylsulfonyl groups are neutral but polar.

Vorbereitungsmethoden

Bromination of 1-Methylnaphthalene

The synthesis begins with 1-methylnaphthalene, where the methyl group acts as an ortho/para-directing group. Bromination using bromine (Br₂) in carbon tetrachloride (CCl₄) at 70–80°C for 3–4 hours yields 4-bromo-1-methylnaphthalene (I) with 90% efficiency. This step capitalizes on the methyl group’s directing effects to position bromine at the para location (C4).

Reaction Conditions :

Bromination of the Methyl Group

Radical bromination of the methyl group in 4-bromo-1-methylnaphthalene (I) using N-bromosuccinimide (NBS) under UV light converts the methyl moiety to bromomethyl, forming 4-bromo-1-(bromomethyl)naphthalene (II). This step requires careful control of stoichiometry to avoid over-bromination.

Optimized Parameters :

Thiol-Ether Formation and Oxidation

Nucleophilic substitution of the bromomethyl group with allylthiolate (generated from allylthiol and NaH) produces 4-bromo-1-(allylthio)naphthalene (III). Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to the sulfonyl group, yielding 1-(allylsulfonyl)-4-bromonaphthalene.

Critical Oxidation Step :

One-Pot Synthesis via Friedel-Crafts Acylation and Bromination

Friedel-Crafts Acylation

In a one-pot protocol inspired by recent patents, naphthalene undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and AlCl₃ in dichloromethane (DCM) at -5–10°C, forming 1-acetylnaphthalene. The acetyl group directs subsequent bromination to the para position (C4).

Reaction Profile :

Bromination and Sulfonylation

Bromination of 1-acetylnaphthalene with Br₂ at 70°C yields 4-bromo-1-acetylnaphthalene. The acetyl group is then hydrolyzed to a carboxylic acid using aqueous HCl, followed by decarboxylation to produce 4-bromonaphthalene. Finally, electrophilic sulfonylation with allylsulfonyl chloride (CH₂=CHCH₂SO₂Cl) and AlCl₃ introduces the allylsulfonyl group at C1.

Decarboxylation and Sulfonylation :

-

Decarboxylation: 200°C, diphenyl ether

-

Sulfonylation: AlCl₃ (1.2 equiv), DCM, 0°C

Ullmann Coupling for Direct Sulfonylation

Synthesis of 1-Bromonaphthalene

Direct bromination of naphthalene with Br₂ in CCl₄ at 45°C produces 1-bromonaphthalene, a key intermediate. This method avoids directing groups but results in a mixture of α- and β-brominated products, requiring purification.

Regioselectivity :

Copper-Catalyzed Coupling with Allylsulfinate

Ullmann coupling of 1-bromonaphthalene with sodium allylsulfinate (CH₂=CHCH₂SO₂Na) in dimethylformamide (DMF) using CuI as a catalyst introduces the allylsulfonyl group at C1. Subsequent bromination at C4 is achieved using pyridinium tribromide in THF/water.

Coupling Conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Temperature: 110°C

-

Bromination Agent: Pyridinium tribromide

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Directed Bromination | Methyl-directed bromination, oxidation | 75% | High regioselectivity | Multi-step, requires harsh oxidation |

| One-Pot Synthesis | Friedel-Crafts, bromination | 62% | Scalable, fewer purification steps | Sensitive to moisture |

| Ullmann Coupling | Coupling, bromination | 58% | Direct sulfonylation | Moderate yields, expensive catalysts |

Mechanistic Insights and Challenges

Regioselectivity in Bromination

The position of bromination is critically influenced by directing groups. Methyl and acetyl groups favor para-bromination, while sulfonyl groups (meta-directing) complicate late-stage functionalization. Temporary directing groups, such as nitro or acetyl, offer solutions but add synthetic steps.

Q & A

Q. Characterization Data Reference (Analogous Compound) :

| Technique | Data (1-(3-Chloroallyl)-4-bromonaphthalene) |

|---|---|

| ¹H NMR | δ 8.28 (d, J = 8.4 Hz), 7.36 (d, J = 15.2 Hz), 4.33 (d, J = 6.8 Hz) |

| ¹³C NMR | 133.8, 132.2, 130.6, 127.3 ppm |

| HRMS | m/z 279.9654 [M]+ (calcd for C₁₃H₁₀BrCl) |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

While direct safety data for this compound are limited, protocols for analogous brominated naphthalenes (e.g., 1-bromonaphthalene) recommend:

- Ventilation : Use fume hoods to avoid inhalation (OSHA PEL: 0.1 ppm) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid aqueous release .

- Storage : In amber glass bottles under nitrogen at –20°C to prevent degradation.

Toxicity Monitoring : Post-exposure medical observation for 48 hours is advised due to delayed symptoms .

Advanced: How can reaction yields be optimized in Pd-catalyzed syntheses of allylsulfonyl-naphthalenes?

Methodological Answer:

Optimization strategies derived from palladium-catalyzed allylations include:

- Catalyst Tuning : Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. Xantphos) to enhance catalytic activity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates but may increase side reactions. Balance with toluene for steric control.

- Temperature Gradients : Gradual heating (40°C → 80°C) reduces decomposition of sensitive intermediates.

- Stoichiometry : A 1.2:1 molar ratio of allylsulfonyl chloride to naphthalene bromide minimizes unreacted starting material .

Case Study : Copper cyanide-mediated cyanation of 1-(benzyloxy)-4-bromonaphthalene achieved 92% yield using DMF and rigorous exclusion of moisture .

Advanced: How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions in NMR or MS data may arise from:

- Regioisomeric Impurities : Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish between allylsulfonyl vs. propargyl adducts.

- Solvent Artifacts : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .

- HRMS Validation : Confirm molecular formula with exact mass (±5 ppm tolerance). For example, discrepancies in bromine isotope patterns (m/z 279.9654 vs. 281.9634) validate purity .

Q. Resolution Workflow :

Repeat synthesis with stricter anhydrous conditions.

Cross-validate with alternative techniques (e.g., IR for sulfonyl groups, 1506 cm⁻¹ ).

Computational modeling (DFT) to predict NMR shifts and compare with experimental data.

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

- HPLC-UV/HRMS : Reverse-phase C18 columns (ACN/water gradient) to detect impurities <0.1%.

- TLC Monitoring : Hexane:EtOAc (3:1) with UV visualization at 254 nm.

- Elemental Analysis : Confirm C, H, N, S, Br content within ±0.3% of theoretical values.

Advanced: How to design experiments for studying sulfonyl group reactivity in this compound?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in DCM at RT to assess sulfonate displacement.

- Thermal Stability : TGA/DSC analysis (5°C/min) to identify decomposition thresholds.

- Cross-Coupling : Test Suzuki-Miyaura reactions with arylboronic acids (Pd(dppf)Cl₂, K₂CO₃) to functionalize the bromine site .

Data Interpretation : Compare kinetic profiles (ln(k) vs. 1/T) to determine activation parameters (ΔH‡, ΔS‡).

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Organic Synthesis : Intermediate for polycyclic aromatics via Heck or Sonogashira couplings .

- Material Science : Building block for sulfonated polymers with tunable electronic properties.

- Biological Probes : Radiolabel with ⁷⁷Br for imaging studies (requires validation under ethical guidelines ).

Advanced: How to manage conflicting data in collaborative studies?

Methodological Answer:

- Open Data Practices : Share raw NMR/MS files via repositories (e.g., Zenodo) for independent verification .

- Blind Reanalysis : Third-party labs replicate key experiments to isolate protocol discrepancies.

- Contradiction Frameworks : Apply principal aspect analysis to prioritize dominant factors (e.g., catalyst purity over solvent choice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.